3-Amino-5-phenylpyrazole

Description

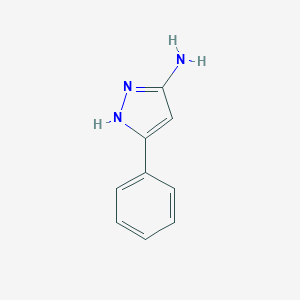

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSZRRFDVPMZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80935629 | |

| Record name | 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572-10-7, 827-41-8 | |

| Record name | 3-Amino-5-phenylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1572-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-phenylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 5-amino-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-phenylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis methods for 3-Amino-5-phenylpyrazole

An In-depth Technical Guide to the Synthesis of 3-Amino-5-phenylpyrazole

Executive Summary

This compound is a highly valuable heterocyclic compound, serving as a critical building block in the development of pharmaceuticals and agrochemicals.[1][2][3] Its pyrazole core, substituted with both an amino and a phenyl group, imparts a unique reactivity profile that is leveraged in the synthesis of a wide array of bioactive molecules, including anti-inflammatory, analgesic, and anticancer agents.[1][4] This guide provides a comprehensive overview of the principal synthetic methodologies for obtaining this compound, designed for researchers, medicinal chemists, and process development scientists. We will delve into three robust synthetic routes: the condensation of β-ketonitriles with hydrazine, the cyclization of chalcone derivatives, and the ring transformation of isothiazoles. Each method is presented with a detailed reaction mechanism, a step-by-step experimental protocol, practical field-proven insights, and a comparative analysis to guide the selection of the most appropriate route for a given research or development objective.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to act as a versatile pharmacophore.[4][5] The introduction of an amino group, particularly in the C3 or C5 position, provides a crucial hydrogen bond donor and a nucleophilic site for further chemical elaboration.[6] this compound (CAS: 1572-10-7) embodies these features, making it a sought-after intermediate for constructing more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.[6][7][8] Its derivatives have found applications as kinase inhibitors, antibacterial agents, and crop protection agents, underscoring the importance of efficient and scalable synthetic access to this core structure.[1][4]

Synthetic Route 1: Condensation of Benzoylacetonitrile with Hydrazine

This is arguably the most direct and widely employed method for synthesizing this compound. The strategy relies on the classical Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-difunctional compound—in this case, a β-ketonitrile—with hydrazine.[9][10] The nitrile group serves as a masked carboxylic acid equivalent that, upon cyclization, yields an enamine, which tautomerizes to the stable amino-pyrazole.

Reaction Scheme

Benzoylacetonitrile + Hydrazine Hydrate → this compound

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine onto the electrophilic carbonyl carbon of benzoylacetonitrile. This forms a transient hydrazone intermediate. Subsequently, the second nitrogen atom of the hydrazine moiety performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization step is followed by tautomerization and aromatization, likely facilitated by the elimination of a water molecule, to yield the stable this compound ring system. The regioselectivity is well-defined in this case, as the initial attack on the ketone is sterically and electronically favored over an attack on the nitrile.

Experimental Protocol: Step-by-Step

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylacetonitrile (14.5 g, 0.1 mol) in ethanol (100 mL).

-

Hydrazine Addition: To the stirred solution, add hydrazine hydrate (6 mL, ~0.12 mol) dropwise at room temperature. The addition is mildly exothermic.

-

Reaction Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Product Isolation: After completion, allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with a small amount of ice-cold ethanol (2 x 20 mL) to remove soluble impurities.

-

Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield this compound as a white to off-white crystalline solid.[11]

Workflow Diagram

Caption: Workflow for the synthesis of this compound from benzoylacetonitrile.

Field-Proven Insights & Troubleshooting

-

Choice of Hydrazine: Hydrazine hydrate is typically sufficient and safer to handle than anhydrous hydrazine. The presence of water does not significantly impede the reaction.

-

Solvent System: Ethanol is an excellent choice as it solubilizes the starting material and allows for a convenient reflux temperature. Other alcohols like isopropanol can also be used.

-

Controlling Exotherm: For larger-scale reactions, the initial addition of hydrazine hydrate should be performed in an ice bath to control the exotherm and prevent side reactions.

-

Purity Issues: The primary impurity is often unreacted benzoylacetonitrile. A thorough wash with cold ethanol is crucial. If the product appears oily or discolored, a second recrystallization may be necessary.

Synthetic Route 2: From Chalcones via Pyrazoline Intermediates

An alternative approach involves the reaction of an α,β-unsaturated ketone, specifically a chalcone, with hydrazine.[9][12] This reaction typically forms a pyrazoline intermediate, which must then be oxidized to the aromatic pyrazole. This multi-step process offers flexibility in substrate scope but requires an additional oxidation step.

Reaction Scheme

Step 1: Benzaldehyde + Acetophenone → Benzalacetophenone (Chalcone) Step 2: Benzalacetophenone + Hydrazine → 5-phenyl-3-phenyl-4,5-dihydropyrazol-3-amine (Pyrazoline) Step 3: Pyrazoline Intermediate --[Oxidation]--> this compound

Note: This route traditionally yields a di-phenyl pyrazole. To obtain the target molecule, a modified starting material like benzoylacrylonitrile would be needed, which follows a similar principle to Route 1. However, the classical chalcone route illustrates a fundamental pyrazole synthesis pathway. For the purpose of this guide, we will describe the synthesis from a chalcone precursor that leads to a related structure to demonstrate the methodology. The reaction of chalcones with hydrazine is a well-established method for creating the pyrazole core.[13]

Reaction Mechanism

The synthesis begins with a Claisen-Schmidt condensation to form the chalcone.[12] In the second stage, hydrazine reacts with the chalcone. The initial step is a Michael addition of hydrazine to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization via condensation between the remaining -NH2 group and the carbonyl, forming the five-membered pyrazoline ring. The final step requires an oxidant (e.g., bromine, air/DMSO) to introduce a double bond and aromatize the ring to the stable pyrazole.[14]

Experimental Protocol: Step-by-Step

-

Chalcone Synthesis: Prepare benzalacetophenone (chalcone) via the base-catalyzed Claisen-Schmidt condensation of benzaldehyde and acetophenone in ethanol.

-

Pyrazoline Formation: Dissolve the purified chalcone (20.8 g, 0.1 mol) in glacial acetic acid (80 mL) in a round-bottom flask. Add hydrazine hydrate (6 mL, ~0.12 mol) and reflux the mixture for 8 hours.

-

Isolation of Pyrazoline: Cool the reaction mixture and pour it into a beaker of ice water (400 mL). The pyrazoline intermediate will precipitate. Filter, wash with water, and dry.

-

Oxidation to Pyrazole: Suspend the crude pyrazoline in a suitable solvent like DMSO. Heat the mixture under an oxygen atmosphere or introduce a chemical oxidant like bromine in acetic acid to facilitate aromatization.

-

Work-up and Purification: Following oxidation, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure. Purify the final product by column chromatography or recrystallization.

Workflow Diagram

Caption: General workflow for pyrazole synthesis from a chalcone precursor.

Field-Proven Insights & Troubleshooting

-

Oxidation Step: The oxidation of the pyrazoline is the critical step. Over-oxidation can lead to degradation, while under-oxidation results in an impure product. Using DMSO with heating under air is a relatively benign method.[14]

-

Regioselectivity: The reaction of substituted chalcones with hydrazine can lead to regioisomers. The choice of solvent and reaction conditions can influence the outcome.

-

Applicability: While a powerful method for substituted pyrazoles, this route is less direct for the specific target, this compound, compared to Route 1. It is more suited for creating di-aryl or tri-aryl substituted pyrazoles.

Synthetic Route 3: Ring Transformation of 3-Amino-5-phenylisothiazole

This specialized method involves the conversion of a pre-existing five-membered heterocycle, isothiazole, into a pyrazole. The reaction is driven by the nucleophilic attack of hydrazine, which displaces the sulfur atom and re-configures the ring. This method has been explicitly reported for the synthesis of this compound.[8][15][16]

Reaction Scheme

3-Amino-5-phenylisothiazole + Hydrazine → this compound

Reaction Mechanism

The mechanism involves the nucleophilic attack of hydrazine on the C5 position of the isothiazole ring, which is activated by the phenyl group. This leads to the opening of the isothiazole ring. The resulting intermediate then undergoes intramolecular cyclization by the attack of the terminal nitrogen of the hydrazine moiety onto the carbon of the original cyano or imino group, with subsequent elimination of a sulfur-containing species (e.g., H₂S) to form the thermodynamically stable pyrazole ring.

Experimental Protocol: Step-by-Step

-

Reaction Setup: In a sealed tube or a flask equipped for high-temperature reflux, combine 3-amino-5-phenylisothiazole (1.76 g, 0.01 mol) with anhydrous hydrazine (10 mL).

-

Heating: Heat the mixture to a high temperature (e.g., 120-140°C) for several hours. The reaction time is dependent on the specific substrate and temperature.[16]

-

Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench any remaining hydrazine and to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration. Wash thoroughly with water. The crude product can then be purified by recrystallization from a suitable solvent like ethanol.

Workflow Diagram

Caption: Workflow for the synthesis via isothiazole ring transformation.

Field-Proven Insights & Troubleshooting

-

Safety: Anhydrous hydrazine is highly toxic and reactive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The use of a sealed tube requires a blast shield.

-

Starting Material: The primary limitation of this route is the availability of the substituted isothiazole starting material, which may itself require a multi-step synthesis.

-

Yield and Purity: When the starting material is available, this method can provide good yields of the desired product directly, often with high purity after recrystallization.[16]

Comparative Analysis of Synthetic Routes

| Parameter | Route 1: β-Ketonitrile | Route 2: Chalcone | Route 3: Isothiazole Ring Transformation |

| Starting Materials | Readily available (Benzoylacetonitrile) | Readily available (Benzaldehyde, Acetophenone) | Specialized; may require synthesis |

| Number of Steps | 1 | 2-3 (Chalcone synth. + cyclization + oxidation) | 1 (from isothiazole) |

| Reaction Conditions | Moderate (Reflux in ethanol) | Varied (Base/Acid catalysis, heating, oxidation) | Harsh (High temperature, anhydrous hydrazine) |

| Typical Yield | Good to Excellent | Moderate to Good | Good |

| Scalability | High | Moderate | Low to Moderate (due to safety/conditions) |

| Key Advantage | Direct, efficient, and scalable | Versatile for diverse pyrazole analogues | Direct conversion to the target molecule |

| Key Disadvantage | Less flexible for substitution patterns | Indirect; requires an oxidation step | Hazardous reagents; starting material availability |

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The condensation of benzoylacetonitrile with hydrazine stands out as the most direct, efficient, and scalable method for laboratory and potential industrial-scale production. The route proceeding through a chalcone intermediate, while less direct for this specific target, highlights a fundamental and versatile strategy for building a wide range of substituted pyrazoles. Finally, the ring transformation of an isothiazole precursor offers a niche but effective route when the starting material is accessible. The selection of a particular method will ultimately be guided by the specific project requirements, including scale, available starting materials, safety considerations, and desired purity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. hurawalhi.com [hurawalhi.com]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. This compound 98 1572-10-7 [sigmaaldrich.com]

- 8. 3-氨基-5-苯基吡唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Page loading... [guidechem.com]

- 12. ijrpc.com [ijrpc.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. Pyrazole synthesis [organic-chemistry.org]

- 15. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 16. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-5-phenylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-phenylpyrazole is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrazole core is a prevalent scaffold in a wide array of pharmacologically active compounds. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in the synthesis of novel therapeutic agents. This guide provides a detailed exploration of the spectroscopic characterization of this compound, offering insights into the interpretation of its nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data.

Molecular Structure and Tautomerism

This compound (C₉H₉N₃, Molar Mass: 159.19 g/mol ) can exist in different tautomeric forms due to the migration of a proton. The two principal tautomers are the 3-amino-5-phenyl-1H-pyrazole and the 5-amino-3-phenyl-1H-pyrazole. The relative populations of these tautomers can be influenced by the solvent and the solid-state packing. Spectroscopic techniques are instrumental in identifying the predominant tautomeric form in a given environment.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons of the phenyl ring, the pyrazole ring, and the amino group. The chemical shifts are influenced by the electronic environment of the protons.

Expected ¹H NMR Spectral Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl-H (ortho, meta, para) | 7.2 - 7.8 | Multiplet | 5H |

| Pyrazole-H (C4-H) | ~6.0 | Singlet | 1H |

| Amino-NH₂ | 4.0 - 5.5 (broad) | Singlet | 2H |

| Pyrazole-NH | 11.0 - 13.0 (broad) | Singlet | 1H |

Note: The chemical shifts of NH and NH₂ protons are highly dependent on the solvent and concentration due to hydrogen bonding and exchange.

A publication on the related compound, 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile, reports the aromatic protons in the range of 7.41-7.80 ppm, the NH₂ protons as a singlet at 6.50 ppm, and the NH proton as a broad singlet at 12.16 ppm, which provides a good reference for the expected shifts in this compound.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the nine distinct carbon atoms in the this compound molecule. The chemical shifts are indicative of the hybridization and the electronic environment of each carbon.

Expected ¹³C NMR Chemical Shifts:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Phenyl C (quaternary) | 130 - 135 |

| Phenyl CH | 125 - 130 |

| Pyrazole C3-NH₂ | 150 - 160 |

| Pyrazole C4 | 90 - 100 |

| Pyrazole C5-Ph | 140 - 150 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Key FT-IR Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H stretching | Amino (NH₂) and Pyrazole (NH) |

| 3100 - 3000 | C-H stretching | Aromatic (Phenyl) |

| 1650 - 1580 | C=N stretching | Pyrazole ring |

| 1600 - 1450 | C=C stretching | Phenyl ring |

| 1620 - 1550 | N-H bending | Amino (NH₂) |

The presence of a broad band in the 3400-3200 cm⁻¹ region is a strong indicator of the N-H stretching vibrations of both the amino group and the pyrazole ring NH. The exact position and shape of these bands can be influenced by hydrogen bonding. For the related 3-amino-5-hydroxypyrazole, the NH₂ asymmetric and symmetric stretching vibrations are observed at 3303 and 3129 cm⁻¹, respectively.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The extended conjugation between the phenyl ring and the pyrazole system, along with the presence of the amino group (an auxochrome), will influence the position of the absorption maxima (λmax). Typically, pyrazole derivatives exhibit strong absorption in the UV region. The λmax values are known to be solvent-dependent, with polar solvents often causing a shift in the absorption bands.[4] For instance, in related pyrazole derivatives, absorption bands are observed in the range of 250-390 nm, attributed to π → π* and n → π* transitions.[5]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method.

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 159, corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of the pyrazole and phenyl moieties.

Expected Fragmentation Pattern:

-

Molecular Ion [M]⁺: m/z 159

-

[M - N₂]⁺: m/z 131 (Loss of a nitrogen molecule from the pyrazole ring)

-

[C₆H₅]⁺: m/z 77 (Phenyl cation)

The PubChem database indicates a top peak at m/z 159 and other major fragments at m/z 130 and 77, which is consistent with the expected fragmentation.[6] The loss of HCN is also a common fragmentation pathway for pyrazoles.[7]

Experimental Protocols

Sample Preparation

-

NMR: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

FT-IR: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).

-

UV-Vis: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol) to an appropriate concentration (typically in the micromolar range).

-

MS: Introduce a small amount of the solid or a dilute solution into the mass spectrometer.

Data Acquisition

-

NMR: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

FT-IR: Record the spectrum in the range of 4000-400 cm⁻¹.

-

UV-Vis: Scan the absorbance from approximately 200 to 400 nm.

-

MS: Obtain the mass spectrum using an appropriate ionization technique (e.g., EI).

Data Visualization

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound using NMR, FT-IR, UV-Vis, and Mass Spectrometry provides a detailed and validated understanding of its molecular structure and electronic properties. This in-depth analysis is crucial for ensuring the identity and purity of this important synthetic intermediate and for guiding its application in the development of new chemical entities with potential therapeutic value. The presented data and interpretations serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-氨基-5-苯基吡唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

computational and theoretical studies of 3-Amino-5-phenylpyrazole

An In-depth Technical Guide to the Computational and Theoretical Analysis of 3-Amino-5-phenylpyrazole

Introduction

This compound (3A5PP) is a heterocyclic compound that serves as a versatile and highly valuable scaffold in modern chemistry.[1] With the IUPAC name 5-phenyl-1H-pyrazol-3-amine, this molecule, with its core pyrazole ring, is a cornerstone for the synthesis of a multitude of bioactive compounds.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties.[3][4] Beyond medicine, 3A5PP is a key intermediate in the agrochemical industry for creating effective herbicides and fungicides and in material science for developing advanced polymers and dyes.[1][3]

The rich reactivity and biological potential of 3A5PP are intrinsically linked to its complex structural and electronic properties, particularly the phenomenon of tautomerism.[5] Understanding these properties at a molecular level is paramount for designing novel derivatives with enhanced efficacy and specificity. Computational and theoretical chemistry provide a powerful lens to dissect these molecular intricacies, offering predictive insights that can significantly accelerate the research and development cycle.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the state-of-the-art computational methodologies employed to study this compound. We will delve into the theoretical underpinnings and practical application of these techniques, from elucidating its fundamental tautomeric forms to predicting its interactions with biological targets.

Part 1: The Structural Landscape - Tautomerism and Conformational Analysis

The Challenge of Pyrazole Tautomerism

A defining characteristic of the pyrazole ring system is prototropic tautomerism, where a hydrogen atom can migrate between the two nitrogen atoms of the ring (annular tautomerism). For this compound, this is further complicated by the potential for side-chain tautomerism involving the amino group, leading to imino forms.[5] The relative stability of these tautomers can be influenced by substituents and the surrounding environment (gas phase vs. solvent), which in turn dictates the molecule's reactivity and interaction profile. Identifying the predominant tautomeric form is a critical first step in any computational study.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of quantum chemistry for studying molecules of this size, offering an optimal balance between computational cost and accuracy. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for reliable geometry optimizations and energy calculations of pyrazole systems.[5][6]

Causality in Method Selection: The choice of a basis set is crucial. A split-valence basis set like 6-311++G(d,p) is often selected.[5] The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the anisotropic electron density in heterocyclic systems with lone pairs and pi-electrons. The "++" denotes the inclusion of diffuse functions, which are vital for modeling non-covalent interactions and systems with anionic character.

Experimental Protocol: Tautomer Stability Analysis

-

Structure Generation: Build the 3D structures of all possible tautomers of this compound (e.g., 3-amino, 5-amino, and imino forms).

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using DFT at the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation (the most stable 3D arrangement) for each tautomeric structure.

-

Frequency Calculation: Conduct a vibrational frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also yield the zero-point vibrational energy (ZPVE).

-

Energy Calculation: Calculate the single-point electronic energy and add the ZPVE correction to obtain the total Gibbs free energy for each tautomer.

-

Solvent Effects (Optional but Recommended): To simulate a more realistic biological or solution-phase environment, repeat the optimization and energy calculations incorporating a solvent model, such as the Polarizable Continuum Model (PCM).[5] This model approximates the solvent as a continuous dielectric medium, accounting for its stabilizing effect on polar tautomers.

-

Analysis: Compare the final Gibbs free energies of all tautomers. The tautomer with the lowest energy is predicted to be the most stable and therefore the most abundant form under the specified conditions.

Visualization: Tautomeric Forms of this compound

Caption: Possible prototropic tautomers of this compound.

Part 2: Elucidating Spectroscopic and Electronic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the calculated molecular structure and experimental observations.

Vibrational Analysis (FT-IR & Raman)

Theoretical vibrational spectra can aid in the assignment of complex experimental spectra. By calculating the vibrational frequencies and their corresponding intensities, one can predict the positions and relative strengths of peaks in the FT-IR and Raman spectra.

Experimental Protocol: Vibrational Frequency Calculation

-

Optimized Geometry: Start with the optimized, minimum-energy structure of the most stable tautomer of 3A5PP from the analysis in Part 1.

-

Frequency Job: Run a frequency calculation using the same DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Scaling: Theoretical harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experimental data.

-

Spectrum Visualization: Use visualization software to plot the scaled frequencies and their intensities to generate a theoretical spectrum.

-

Assignment: Analyze the normal modes of vibration associated with each calculated frequency to assign specific peaks to the stretching, bending, or wagging of particular bonds or functional groups (e.g., N-H stretch, C=N stretch, phenyl ring modes).

Data Presentation: Comparison of Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| N-H Stretch (Amino) | ~3400-3500 | (Value from experimental data) |

| C-H Stretch (Aromatic) | ~3050-3150 | (Value from experimental data) |

| C=N Stretch (Pyrazole) | ~1620-1650 | (Value from experimental data) |

| Phenyl Ring Stretch | ~1500-1600 | (Value from experimental data) |

| N-H Bend (Amino) | ~1580-1620 | (Value from experimental data) |

| (Note: Experimental values would be populated from actual laboratory measurements.) |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[7] The HOMO acts as the electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation.[7] A smaller gap suggests the molecule is more reactive and can be more easily excited.

Visualization: HOMO-LUMO Energy Gap

Caption: Conceptual diagram of the Frontier Molecular Orbital energy gap.

Data Presentation: Electronic Properties

| Parameter | Calculated Value (eV) | Interpretation |

| E_HOMO | (Calculated Value) | Electron-donating ability |

| E_LUMO | (Calculated Value) | Electron-accepting ability |

| Energy Gap (ΔE) | (Calculated Value) | Chemical reactivity and stability |

| Ionization Potential | (Calculated Value) | Energy to remove an electron |

| Electron Affinity | (Calculated Value) | Energy released when adding an electron |

| (Note: Values are obtained from the output of the DFT calculation.) |

Part 3: Predicting Biological Activity through Molecular Interactions

From Molecule to Medicine: The Role of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like 3A5PP) when bound to a second (a receptor, typically a protein or enzyme).[8] It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds, elucidate potential mechanisms of action, and guide the optimization of lead candidates. For pyrazole derivatives, docking studies have been instrumental in exploring their potential as inhibitors for targets like Epidermal Growth Factor Receptor (EGFR) kinase.[9]

Experimental Protocol: Molecular Docking Workflow

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

"Clean" the structure by removing water molecules, co-crystallized ligands, and any non-essential components.

-

Add hydrogen atoms, which are often missing from crystal structures but are critical for defining the correct hydrogen bonding patterns.

-

Assign partial charges to the atoms using a force field (e.g., AMBER, CHARMM).

-

-

Ligand Preparation:

-

Use the lowest-energy 3D structure of 3A5PP (or its derivative) obtained from DFT calculations.

-

Assign partial charges and define rotatable bonds.

-

-

Binding Site Definition:

-

Identify the active site or binding pocket of the receptor. This can be determined from the location of a co-crystallized ligand in the PDB structure or through pocket prediction algorithms.

-

Define a "grid box" or sphere around this site, which specifies the search space for the docking algorithm.

-

-

Docking Simulation:

-

Run the docking algorithm (e.g., using software like AutoDock, GOLD, or Schrödinger's Glide). The software will systematically explore different conformations (poses) of the ligand within the binding site.

-

The algorithm uses a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose.

-

-

Results Analysis:

-

Rank the resulting poses based on their predicted binding energy. The pose with the lowest energy is considered the most likely binding mode.

-

Visualize the top-ranked pose in the context of the receptor's binding site.

-

Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues of the protein.[7]

-

Visualization: Molecular Docking Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanistic Study of 6-Amino-3-Methyl-4-Phenyl-1,4-Dihydropyrano [2,3-c]Pyrazole-5-Carbonitrile Synthesis: A Computational Chemistry Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Aminophenylpyrazole Core: A Comprehensive Technical Guide to its Discovery, History, and Applications in Research and Development

Introduction: A Privileged Scaffold in Modern Chemistry

The aminophenylpyrazole scaffold has carved a significant niche in the landscape of bioactive molecules. Initially rising to prominence for its potent insecticidal properties, this heterocyclic core has since demonstrated a remarkable versatility, with derivatives showing promise in oncology, infectious diseases, and other therapeutic areas. This technical guide provides an in-depth exploration of the discovery and history of aminophenylpyrazole compounds, their mechanism of action, synthetic pathways, and key applications. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical class.

Part 1: The Genesis of a New Class of Insecticides

The story of aminophenylpyrazoles as major agrochemicals begins in the 1980s, a period marked by increasing insect resistance to existing classes of insecticides. In response to this challenge, scientists at Rhône-Poulenc embarked on a mission to discover novel chemical entities with new modes of action. This research culminated in the discovery of fipronil between 1985 and 1987, a compound that would become the flagship of the phenylpyrazole class of insecticides.[1][2] The seminal patent for this class of compounds was filed by Rhône-Poulenc, with the European patent EP0295117 serving as a key document in protecting this groundbreaking invention. Fipronil was first brought to market in 1993 and has since been evaluated against over 250 insect pests on more than 60 crops worldwide.[1][2]

The key structural feature of these compounds is a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms.[3] This core structure proved to be highly amenable to chemical modification, allowing for the fine-tuning of biological activity.

Part 2: Mechanism of Action - A Potent Disruption of the Nervous System

The primary mode of action of aminophenylpyrazole insecticides is the disruption of the central nervous system in insects.[2] These compounds act as potent non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel.[1][2] GABA is the principal inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.

Fipronil and other aminophenylpyrazoles bind to a site within the chloride channel of the GABA receptor, effectively blocking the influx of chloride ions.[1][2] This blockade prevents the inhibitory signal, leading to hyperexcitation of the insect's nerves and muscles, ultimately resulting in paralysis and death.[1] The selectivity of these insecticides is attributed to a higher binding affinity for insect GABA receptors compared to their mammalian counterparts.[2] Additionally, fipronil also acts on glutamate-gated chloride (GluCl) channels in insects, which are absent in mammals, further contributing to its selective toxicity.[1]

References

CAS number and nomenclature of 3-Amino-5-phenylpyrazole

An In-Depth Technical Guide to 3-Amino-5-phenylpyrazole: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its nomenclature, physicochemical properties, synthesis, reactivity, and its significant role as a scaffold for developing targeted therapeutics.

Chemical Identity and Nomenclature

Properly identifying a chemical entity is the foundation of all scientific investigation. This compound is known by several names and registry numbers, which can sometimes lead to confusion.

CAS Numbers

The primary and most widely recognized CAS (Chemical Abstracts Service) Registry Number for this compound is 1572-10-7 .[1][2][3] An alternative CAS number, 827-41-8 , is also frequently encountered in commercial and chemical databases and refers to the same molecule.[4][5][6] This duplication is not uncommon and researchers should be aware that both numbers identify the same chemical structure.

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 5-phenyl-1H-pyrazol-3-amine .[7] Due to tautomerism (discussed in Section 4.1), the position of the non-substituted nitrogen on the pyrazole ring can vary, but this is the accepted formal name.

Common synonyms and alternative names include:

-

This compound[3]

-

5-Amino-3-phenylpyrazole[8]

-

3-Phenyl-1H-pyrazol-5-amine[5]

-

5-Phenyl-3-aminopyrazole[9]

-

5-Phenyl-1H-pyrazol-3-ylamine[7]

The structural representation is as follows:

Caption: 2D Structure of 5-phenyl-1H-pyrazol-3-amine.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and for predicting its behavior in biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉N₃ | [7] |

| Molecular Weight | 159.19 g/mol | [3] |

| Appearance | White to yellow or orange crystalline powder | [2] |

| Melting Point | 124-127 °C | [3] |

| Boiling Point | 442.3 °C (Predicted) | [4] |

| Solubility | Sparingly soluble in water | - |

| XLogP3 | 1.5 | [7] |

| PSA (Polar Surface Area) | 54.7 Ų | [7] |

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound involves the condensation reaction between a β-ketonitrile and hydrazine.[10] This method is valued for its use of readily available starting materials and generally good yields.

Reaction Principle

The synthesis is a classic example of heterocycle formation via condensation and subsequent intramolecular cyclization. The reaction between benzoylacetonitrile (a β-ketonitrile) and hydrazine proceeds through two key steps:

-

Condensation: The more nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the benzoylacetonitrile to form a hydrazone intermediate.

-

Cyclization: The second nitrogen of the hydrazine intermediate then performs an intramolecular nucleophilic attack on the carbon of the nitrile group, leading to the formation of the stable five-membered pyrazole ring.

References

- 1. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-氨基-5-苯基吡唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

- 9. cdn.usbio.net [cdn.usbio.net]

- 10. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 3-Amino-5-phenylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physical Properties in Compound Viability

In the landscape of chemical research and pharmaceutical development, a thorough understanding of a compound's physical properties is paramount. These characteristics, principally melting point and solubility, serve as foundational pillars upon which the viability of a compound for further investigation and application is built. For a molecule such as 3-Amino-5-phenylpyrazole, a heterocyclic amine with potential applications in medicinal chemistry and materials science, a precise determination of these properties is not merely academic; it is a critical determinant of its journey from laboratory curiosity to a potential therapeutic agent or functional material.[1][2]

The melting point of a substance is a sensitive indicator of its purity and identity.[3] A sharp melting point range is often indicative of a high degree of purity, while a broad or depressed range can suggest the presence of impurities.[3] In the context of drug development, the melting point influences a compound's stability, dissolution rate, and ultimately, its bioavailability.[3][4][5]

Solubility, the measure of a solute's ability to dissolve in a solvent, is another cornerstone of a compound's developability profile.[6] For a potential drug candidate, aqueous solubility is a key factor governing its absorption and distribution in the body.[2] Furthermore, solubility in a range of organic solvents is crucial for various stages of research and development, including synthesis, purification, formulation, and analytical characterization. This guide provides a detailed examination of the melting point and solubility of this compound, offering both established data and comprehensive methodologies for their determination.

Core Physical Properties of this compound

The physical characteristics of this compound have been documented in various chemical and supplier databases. A summary of these key properties is presented below.

| Physical Property | Value | Source(s) |

| Melting Point | 124-127 °C | [7][8][9] |

| 124-126 °C | [10] | |

| 126-127 °C | [11] | |

| 125-129 °C | [12] | |

| Solubility | Soluble in DMSO and Methanol | [7] |

Methodologies for Experimental Determination

A precise and reproducible determination of the physical properties of this compound is essential for any researcher. The following sections provide detailed, field-proven protocols for measuring its melting point and solubility.

Melting Point Determination: The Capillary Method

The capillary method is a widely accepted and reliable technique for determining the melting point of a solid crystalline substance. The principle lies in heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which the substance transitions from a solid to a liquid.

-

Sample Preparation:

-

Ensure the this compound sample is pure and completely dry. The presence of residual solvent can lead to a depressed and broadened melting point range.

-

Finely powder a small amount of the sample using a mortar and pestle.

-

Introduce the powdered sample into a capillary tube (sealed at one end) by tapping the open end into the powder. A sample height of 2-3 mm is sufficient.

-

Compact the sample at the bottom of the capillary tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

-

-

Apparatus Setup:

-

Utilize a calibrated melting point apparatus.

-

Insert the capillary tube containing the sample into the heating block of the apparatus.

-

-

Measurement:

-

If the approximate melting point is unknown, a rapid preliminary heating can be performed to estimate the range.

-

For an accurate measurement, set the starting temperature to approximately 10-15°C below the expected melting point.

-

Heat the sample at a slow, controlled rate, typically 1-2°C per minute, as it approaches the melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating at the same rate and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Data Interpretation:

-

A sharp melting range (typically 0.5-2°C) is indicative of a pure compound.

-

A broad melting range suggests the presence of impurities.

-

The slow heating rate is crucial for ensuring that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement. Rapid heating can cause a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously high and broad melting point range.

Caption: Workflow for Melting Point Determination.

Solubility Determination: A Qualitative and Quantitative Approach

Determining the solubility of this compound in a variety of solvents is critical for its application in synthesis, purification, and formulation. A systematic approach involves both qualitative assessment and, where necessary, quantitative measurement.

This initial screening provides a general understanding of the compound's solubility in common laboratory solvents.

Experimental Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane).

-

Sample Preparation: Weigh a small, precise amount of this compound (e.g., 10 mg) into a series of labeled vials.

-

Solvent Addition: Add a measured volume of the first solvent (e.g., 1 mL) to the corresponding vial.

-

Observation: Vigorously agitate the mixture (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).

-

Classification: Visually inspect the solution.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Repeat: Repeat steps 3-5 for each selected solvent.

For applications requiring precise solubility data, a quantitative method such as the isothermal shake-flask method is employed.

Experimental Protocol:

-

Supersaturated Solution Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles. A syringe filter is often suitable for this purpose.

-

Analysis: Accurately withdraw a known volume of the saturated supernatant.

-

Quantification: Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, after appropriate dilution.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

The extended equilibration time in the quantitative method is essential to ensure that the solution is truly saturated and that the measured concentration represents the thermodynamic solubility limit. The use of a calibrated analytical technique like HPLC provides the necessary accuracy and precision for quantitative determination.

Caption: Workflow for Solubility Determination.

Conclusion

The physical properties of this compound, particularly its melting point and solubility, are critical parameters that underpin its potential utility in research and development. The well-defined melting point range of 124-127°C provides a reliable benchmark for its identity and purity. While its solubility in DMSO and methanol is established, a comprehensive understanding of its solubility profile across a wider spectrum of solvents is essential for its effective application. The detailed methodologies presented in this guide provide a robust framework for researchers to accurately determine these vital physical characteristics, thereby facilitating the informed progression of this compound in the discovery and development pipeline.

References

- 1. mdpi.com [mdpi.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. researchgate.net [researchgate.net]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jmpas.com [jmpas.com]

- 7. This compound | 1572-10-7 [amp.chemicalbook.com]

- 8. 3-氨基-5-苯基吡唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | 1572-10-7 [chemicalbook.com]

- 10. cdn.usbio.net [cdn.usbio.net]

- 11. echemi.com [echemi.com]

- 12. chemimpex.com [chemimpex.com]

Tautomerism in 3(5)-Substituted Pyrazoles: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] Their biological activity is intrinsically linked to their three-dimensional structure and electronic properties, which are profoundly influenced by the phenomenon of tautomerism.[3][4] Specifically, the annular prototropic tautomerism in 3(5)-substituted pyrazoles presents a significant challenge and opportunity in drug design and development. The position of a single proton can dictate the molecule's hydrogen bonding capabilities, lipophilicity, and ultimately, its interaction with biological targets.[5][6] This guide provides an in-depth technical exploration of the core principles governing tautomerism in this critical heterocyclic system. We will delve into the intricate interplay of electronic and steric effects of substituents, the profound influence of the surrounding environment, and the state-of-the-art analytical and computational methodologies employed to characterize and predict tautomeric preference. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to navigate the complexities of pyrazole tautomerism.

The Fundamental Principle: Annular Prototropic Tautomerism in Pyrazoles

The defining structural feature of N-unsubstituted pyrazoles is the presence of two adjacent nitrogen atoms within the five-membered aromatic ring.[4] This arrangement allows for the migration of a proton between these two nitrogen atoms, a process known as annular prototropic tautomerism.[7][8] For a pyrazole with a substituent at the 3 or 5 position, this dynamic equilibrium results in two distinct tautomeric forms, often designated as the 3-substituted and 5-substituted tautomers (or sometimes referred to as the N1-H and N2-H tautomers, though this nomenclature can be ambiguous depending on the numbering convention).[2][9]

The interconversion between these tautomers is typically a rapid process, often occurring on the NMR timescale, which can lead to averaged signals and complicate structural elucidation.[9][10] It is crucial to understand that this is not a resonance phenomenon but a true isomeric equilibrium, with the two tautomers being distinct chemical entities with different physical and chemical properties.[8] The position of this equilibrium, i.e., the relative population of each tautomer, is not random but is governed by a delicate balance of intrinsic and extrinsic factors.

Caption: Annular prototropic tautomerism in 3(5)-substituted pyrazoles.

Key Influencers of Tautomeric Equilibrium

The predominance of one tautomer over the other is a function of its relative thermodynamic stability. This stability is modulated by a combination of factors, which can be broadly categorized as substituent effects and environmental effects.

The Decisive Role of Substituents

The electronic nature of the substituent at the 3(5)-position is a primary determinant of tautomeric preference.[3][7] A general and well-established principle is that electron-donating groups (EDGs) tend to favor the tautomer where the substituent is at the 3-position, while electron-withdrawing groups (EWGs) favor the tautomer with the substituent at the 5-position.[3][7]

This preference can be rationalized by considering the electronic distribution within the pyrazole ring. The nitrogen atom at position 2 is more electron-rich (pyridine-like), while the nitrogen at position 1 is more electron-deficient (pyrrole-like). An EDG at the 3-position can effectively donate electron density to the adjacent N2 atom, stabilizing this arrangement. Conversely, an EWG at the 5-position can withdraw electron density from the ring, a situation that is more favorable when the proton resides on the N1 atom.

Table 1: Influence of Substituent Electronic Nature on Tautomeric Preference

| Substituent (R) | Electronic Nature | Predominant Tautomer |

| -NH₂, -OH, -CH₃ | Electron-Donating | 3-Substituted |

| -NO₂, -CN, -COOH | Electron-Withdrawing | 5-Substituted |

| -Phenyl | Weakly Donating/Withdrawing | Often a mixture, sensitive to other factors |

| -Cl, -F | Inductively Withdrawing, Mesomerically Donating | Can be complex, often favoring the 3-substituted tautomer |

Note: This table provides a general guideline. The actual tautomeric ratio can be influenced by other factors.

Steric hindrance can also play a role, although it is often secondary to electronic effects. A bulky substituent may favor the less sterically crowded tautomer.

The Modulating Power of the Environment

The environment in which the pyrazole exists can significantly shift the tautomeric equilibrium. The most critical environmental factors are the solvent, pH, and temperature.

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent are paramount.[4][7] Polar protic solvents, such as water and alcohols, can stabilize both tautomers through hydrogen bonding, often leading to a mixture of tautomers. In contrast, nonpolar aprotic solvents may favor the less polar tautomer. The dielectric constant of the medium is also an active modulator of these transformations.[7] It has been observed that in solution, both linear and cyclic oligomers of pyrazole can form, and these associations are highly dependent on the solvent type.[7]

-

pH: The acidity or basicity of the medium can have a dramatic effect, as protonation or deprotonation of the pyrazole ring can lock the molecule into a specific form or alter the relative stabilities of the tautomers.

-

Temperature: Changes in temperature can shift the equilibrium according to the principles of thermodynamics. Low-temperature NMR studies are often employed to slow down the rate of interconversion and allow for the observation and quantification of individual tautomers.[10]

Analytical and Computational Toolbox for Tautomer Characterization

A multi-pronged approach combining experimental and theoretical methods is essential for the unambiguous determination of the predominant tautomer and the quantification of the tautomeric ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse Technique

NMR spectroscopy is the most powerful and widely used technique for studying pyrazole tautomerism in solution.[9][11]

-

¹H and ¹³C NMR: The chemical shifts of the ring protons and carbons are sensitive to the electronic environment and can provide strong evidence for the predominant tautomer. For instance, the chemical shift of the C3 and C5 carbons can differ significantly between the two tautomers.[9] In cases of rapid interconversion, broad signals for the C3 and C5 carbons and their attached protons are often observed.[9]

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY and ROESY, are invaluable for determining the spatial proximity of atoms. By observing NOE correlations between the N-H proton and the substituent, one can definitively assign the position of the proton and thus the predominant tautomer.[12]

-

¹⁵N NMR: The chemical shifts of the two nitrogen atoms are highly sensitive to their protonation state. ¹⁵N NMR can provide direct evidence for the location of the proton, although the low natural abundance and sensitivity of the ¹⁵N nucleus can present challenges.[13]

-

Sample Preparation: Dissolve a precisely weighed amount of the 3(5)-substituted pyrazole in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a known concentration.

-

Low-Temperature NMR: Acquire ¹H NMR spectra at a range of low temperatures (e.g., from room temperature down to -60 °C or lower, depending on the solvent). The goal is to slow the proton exchange to the point where separate signals for each tautomer can be observed.

-

Signal Assignment: Assign the signals for each tautomer based on characteristic chemical shifts and coupling constants. 2D NMR techniques (COSY, HSQC, HMBC) and NOE experiments can be used to confirm assignments.

-

Integration and Quantification: Once well-resolved signals for both tautomers are obtained, carefully integrate the corresponding non-overlapping proton signals. The tautomeric ratio (KT) can be calculated from the ratio of the integrals.

-

Data Analysis: Plot the tautomeric ratio as a function of temperature to assess the thermodynamic parameters of the equilibrium.

Caption: Workflow for quantitative NMR analysis of pyrazole tautomerism.

X-Ray Crystallography: A Snapshot in the Solid State

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[9][10] This technique can definitively identify which tautomer is present in the crystal lattice.[9] However, it is crucial to remember that the solid-state structure may not be representative of the tautomeric equilibrium in solution, where solvation effects can play a dominant role.[7] In the solid state, intermolecular interactions, such as hydrogen bonding, can strongly influence the preference for a particular tautomer.[7]

Computational Chemistry: A Predictive and Mechanistic Tool

In silico methods, particularly Density Functional Theory (DFT), have become indispensable for predicting the relative stabilities of tautomers and for gaining a deeper understanding of the factors that govern the equilibrium.[7][14]

-

Structure Preparation: Build the 3D structures of both the 3-substituted and 5-substituted tautomers using a molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform geometry optimizations for both tautomers in the gas phase using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[12][15]

-

Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Solvation Modeling: To simulate the effect of a solvent, employ an implicit solvation model, such as the Polarizable Continuum Model (PCM), during the geometry optimization and frequency calculations.

-

Energy Calculation and Analysis: Calculate the relative free energies (ΔG) of the two tautomers, including ZPVE and thermal corrections. The tautomer with the lower free energy is predicted to be the more stable and therefore the predominant tautomer. The tautomeric equilibrium constant (KT) can be calculated from the difference in free energies.

Caption: Workflow for computational prediction of pyrazole tautomerism using DFT.

Implications for Drug Discovery and Development

The tautomeric state of a pyrazole-containing drug candidate has profound implications for its pharmacological profile.[5][7][16]

-

Drug-Receptor Interactions: The two tautomers of a pyrazole present different hydrogen bond donor-acceptor patterns to a biological target. The seemingly subtle shift of a proton can lead to a dramatic difference in binding affinity and, consequently, biological activity.

-

Physicochemical Properties: Tautomerism influences key physicochemical properties such as pKa, lipophilicity (logP), and solubility. These properties, in turn, affect the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

-

Intellectual Property: The existence of multiple tautomers can have implications for patent claims and the definition of the chemical entity being protected.

Conclusion

The annular prototropic tautomerism of 3(5)-substituted pyrazoles is a multifaceted phenomenon with significant implications for their chemistry and biological activity. A thorough understanding of the interplay between substituent effects and environmental factors is critical for predicting and controlling the tautomeric equilibrium. The judicious application of a combination of advanced analytical techniques, particularly NMR spectroscopy and X-ray crystallography, alongside robust computational methods, provides the necessary tools for the comprehensive characterization of these dynamic systems. For researchers and professionals in drug discovery and development, a deep appreciation of pyrazole tautomerism is not merely an academic exercise but a fundamental requirement for the rational design of novel therapeutics with optimized efficacy and safety profiles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Importance of tautomerism in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 10. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. researchgate.net [researchgate.net]

- 12. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eurasianjournals.com [eurasianjournals.com]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Fundamental Reactivity of the Aminopyrazole Nucleus

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyrazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from a unique combination of physicochemical properties and versatile reactivity, which allows for the construction of complex, three-dimensional molecules with tailored biological activities.[2] This guide provides an in-depth exploration of the fundamental reactivity of the aminopyrazole nucleus. It moves beyond a simple catalog of reactions to explain the underlying electronic principles that govern its behavior. We will delve into the nuanced world of tautomerism, the regioselectivity of electrophilic and nucleophilic substitutions, and the power of modern metal-catalyzed cross-coupling reactions. This document is intended to serve as a practical and theoretical resource for scientists engaged in the design and synthesis of novel aminopyrazole-based compounds.

The Electronic Landscape: Tautomerism and its Influence on Reactivity

The reactivity of the aminopyrazole ring is intrinsically linked to its electronic structure and the phenomenon of annular tautomerism.[3] An unsubstituted pyrazole exists as a dynamic equilibrium of two identical tautomers.[3] However, the introduction of an amino group at the C3(5) or C4 position breaks this symmetry, leading to distinct tautomeric forms with different reactivity profiles.[2][4]

-

3(5)-Aminopyrazoles: These compounds exist as an equilibrium between the 3-amino and 5-amino tautomers. Theoretical and experimental studies have shown that the 3-amino tautomer is generally more stable.[5][6] The position of the amino group, a strong electron-donating group, significantly influences the electron density of the ring. It enriches the C4 position and the exocyclic amino group, making them primary sites for electrophilic attack. The ring nitrogen atoms (N1 and N2) and the exocyclic amino group act as nucleophilic centers.[7][8] The prevalence of one tautomer over the other can be influenced by substituents and solvent conditions.[3][9]

-

4-Aminopyrazoles: In this isomer, the amino group enhances the electron density at the adjacent C3 and C5 positions.

Understanding the dominant tautomeric form in specific reaction conditions is crucial for predicting and controlling regioselectivity.

Key Reaction Classes of the Aminopyrazole Nucleus

Electrophilic Aromatic Substitution

The aminopyrazole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The regioselectivity is dictated by the position of the activating amino group.

For 3(5)-aminopyrazoles, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack.[10][11] This is a consequence of the strong +M (mesomeric) effect of the amino group. Common electrophilic substitution reactions include:

-

Halogenation: Introduction of halogens (Cl, Br, I) at the C4 position is readily achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular iodine.[12][13]

-

Nitration: Nitration at the C4 position can be accomplished using standard nitrating agents like a mixture of nitric acid and sulfuric acid.[14]

-

Formylation: Vilsmeier-Haack formylation introduces a formyl group at C4.[14]

Reactions at the Exocyclic Amino Group and Ring Nitrogens

The nitrogen atoms of the aminopyrazole nucleus are key centers of nucleophilicity.

-

N-Acylation and N-Alkylation: The exocyclic amino group readily reacts with acylating and alkylating agents. This reactivity is fundamental for building more complex structures and for the synthesis of fused heterocyclic systems.[15]

-

N-Arylation: The ring nitrogens can undergo arylation, typically through metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[16] This is a powerful method for introducing aryl substituents at the N1 position.

The relative nucleophilicity of the exocyclic amino group versus the ring nitrogens can be modulated by reaction conditions. For example, in the synthesis of pyrazolo[1,5-a]pyrimidines from 3(5)-aminopyrazoles, the reaction pathway can be directed by acid or base catalysis to favor attack at different nucleophilic sites.[9]

Nucleophilic Substitution Reactions

While the electron-rich aminopyrazole ring is generally resistant to nucleophilic attack, nucleophilic aromatic substitution (SNAr) is possible if the ring is substituted with a good leaving group (e.g., a halogen) and activated by electron-withdrawing groups.[17] For instance, a halogen at the C4 or C5 position can be displaced by various nucleophiles.

A particularly important transformation is the Sandmeyer-type reaction , where the exocyclic amino group is converted to a diazonium salt and subsequently displaced by a nucleophile. This allows for the introduction of a wide range of functional groups that are not accessible through direct substitution.[18]

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on transition metal-catalyzed cross-coupling reactions to form C-C and C-N bonds. Aminopyrazoles, particularly halo-substituted derivatives, are excellent substrates for these transformations.[19][20][21]

| Reaction | Catalyst/Reagents | Bond Formed | Description |

| Suzuki Coupling | Pd catalyst, base, boronic acid/ester | C-C (Aryl/Vinyl) | Couples a halopyrazole with a boronic acid or ester to form a biaryl or vinylpyrazole. |

| Heck Coupling | Pd catalyst, base, alkene | C-C (Alkenyl) | Forms a new C-C bond between a halopyrazole and an alkene. |

| Sonogashira Coupling | Pd/Cu catalyst, base, terminal alkyne | C-C (Alkynyl) | Couples a halopyrazole with a terminal alkyne.[20] |

| Buchwald-Hartwig Amination | Pd catalyst, base, amine | C-N | Forms a C-N bond between a halopyrazole and an amine, often used for N1-arylation.[22] |

| C-H Functionalization | Various transition metals (e.g., Pd, Cu, Ir) | C-C, C-N | Direct functionalization of C-H bonds on the pyrazole ring, offering a more atom-economical approach.[16][23] |